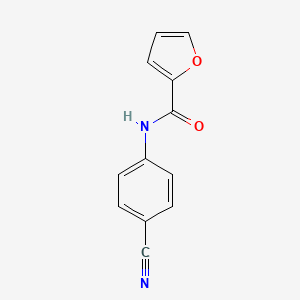

N-(4-cyanophenyl)furan-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(4-cyanophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCQGSKHIBMFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-Cyanophenyl)furan-2-carboxamide and Analogues

The construction of this compound and its derivatives primarily relies on the efficient formation of an amide bond between a furan-2-carboxylic acid moiety and an aniline (B41778) derivative.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. researchgate.net In the context of this compound, this involves the reaction of furan-2-carboxylic acid with 4-aminobenzonitrile. However, this direct approach often requires harsh conditions and can be inefficient. Therefore, the use of coupling reagents or the activation of the carboxylic acid is a more common and effective strategy. unimi.it

One widely used method involves the conversion of furan-2-carboxylic acid to its more reactive acid chloride, furan-2-carbonyl chloride. This activated intermediate then readily reacts with the desired aniline. For instance, the synthesis of the closely related analogue, N-(4-bromophenyl)furan-2-carboxamide, was achieved in excellent yield (94%) by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534) as a base and dichloromethane (B109758) (DCM) as the solvent at room temperature. nih.gov A similar approach can be envisioned for the synthesis of this compound using 4-aminobenzonitrile.

Another effective strategy employs coupling agents that activate the carboxylic acid in situ. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are known to facilitate amide bond formation under mild conditions. The reaction proceeds through an acylimidazolide intermediate, which is highly reactive towards amines.

| Reactants | Reagent/Catalyst | Solvent | Product | Yield |

| Furan-2-carbonyl chloride, 4-bromoaniline | Triethylamine | Dichloromethane | N-(4-bromophenyl)furan-2-carboxamide | 94% nih.gov |

This table showcases a standard method for the synthesis of an N-aryl furan-2-carboxamide analogue, which is a common strategy for forming the amide bond.

Palladium-Catalyzed Cross-Coupling Approaches for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of aromatic and heteroaromatic compounds, including furan-2-carboxamide derivatives. researchgate.net These reactions allow for the introduction of a wide range of substituents onto the core structure, enabling the synthesis of diverse libraries of analogues.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has been successfully employed for the synthesis of analogues of this compound. nih.gov This methodology typically starts with a halogenated precursor, such as N-(4-bromophenyl)furan-2-carboxamide.

In a representative study, N-(4-bromophenyl)furan-2-carboxamide was coupled with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. This approach afforded a series of N-(4-arylphenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%). nih.gov This strategy allows for the late-stage introduction of diverse aryl groups, which is highly advantageous for medicinal chemistry programs.

| Aryl Boronic Acid | Product | Yield |

| Phenylboronic acid | N-(biphenyl-4-yl)furan-2-carboxamide | 83% nih.gov |

| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 75% nih.gov |

| 3-Nitrophenylboronic acid | N-(3'-nitrobiphenyl-4-yl)furan-2-carboxamide | 68% nih.gov |

This table illustrates the versatility of the Suzuki-Miyaura cross-coupling reaction in generating a variety of N-(4-arylphenyl)furan-2-carboxamide analogues from a common bromo-precursor.

Exploration of One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of N-aryl furan-2-carboxamides, one-pot procedures that combine carboxylic acid activation and amide bond formation are of particular interest.

A one-pot method has been reported for the synthesis of N-aryl-5-aryl-2-furoyl amides from 5-aryl-2-furoic acids and arylamines using phenylsulfonyl chloride as a reagent under solid-liquid phase-transfer catalysis, achieving excellent yields. researchgate.net This approach involves the in situ formation of a mixed anhydride (B1165640) of the furoic acid, which then reacts with the arylamine. researchgate.net While this specific example is for a 5-aryl substituted analogue, the underlying principle of a one-pot activation and amidation is directly applicable to the synthesis of this compound from furan-2-carboxylic acid and 4-aminobenzonitrile. The development of such streamlined processes is crucial for the efficient production of these compounds.

Another example of a one-pot tandem reaction involving a furoic acid derivative is the palladium-catalyzed bromination-hydroxycarbonylation of 2-furoic acid to produce 2,5-furandicarboxylic acid. nih.govnih.gov Although the final product is different, this demonstrates the feasibility of multi-step transformations in a single pot starting from a furan-2-carboxylic acid core.

Optimization of Reaction Parameters and Conditions

The efficiency and outcome of a chemical synthesis are highly dependent on the reaction parameters. The optimization of these conditions, including temperature, solvent, and catalyst loading, is a critical aspect of developing robust and scalable synthetic routes.

The choice of solvent and the reaction temperature can significantly impact the rate, yield, and purity of the product in amide bond formation reactions. numberanalytics.com Solvents are chosen based on their ability to dissolve the reactants, their boiling point, and their inertness to the reaction conditions. For the synthesis of N-(4-bromophenyl)furan-2-carboxamide, dichloromethane (DCM) was used at room temperature, which is a common choice for reactions involving acid chlorides due to its inert nature and ease of removal. nih.gov

In palladium-catalyzed cross-coupling reactions, the solvent system and temperature are crucial for catalyst stability and activity. The Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide was effectively carried out in a mixture of 1,4-dioxane (B91453) and water at 80 °C. nih.gov The presence of a polar, protic solvent like water can be beneficial for the solubility of the base and the boronic acid, while the organic co-solvent ensures the solubility of the organic starting material and the palladium catalyst.

The systematic screening of different solvents and temperatures is a common strategy to identify the optimal conditions for a specific transformation. numberanalytics.com For instance, in the development of related heterocyclic syntheses, a range of solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) are often evaluated at various temperatures to maximize the yield and minimize reaction times. researchgate.net The selection of the appropriate solvent-temperature combination is therefore a key step in refining the synthesis of this compound.

| Reaction Type | Solvent | Temperature | Observations |

| Amide bond formation | Dichloromethane | Room Temperature | Effective for the reaction of furan-2-carbonyl chloride with anilines. nih.gov |

| Suzuki-Miyaura Coupling | 1,4-Dioxane/Water | 80 °C | Promotes catalytic activity and solubility of reagents. nih.gov |

| General Amidation | Tetrahydrofuran (THF) | Varied | Often a good choice for reactions involving coupling agents. researchgate.net |

This table summarizes the influence of solvent and temperature on different synthetic steps relevant to the preparation of this compound and its analogues.

Advanced Analytical Techniques for Structural Elucidation of this compound and Derivatives

The definitive identification and structural confirmation of this compound and its analogues rely on a suite of advanced analytical techniques. These methods provide detailed information on the molecule's connectivity, functional groups, molecular weight, and three-dimensional arrangement in space. Spectroscopic and spectrometric analyses are indispensable tools in the synthesis and characterization of these compounds. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. semanticscholar.orgresearchgate.net For this compound, ¹H and ¹³C NMR spectra would reveal characteristic signals corresponding to the furan (B31954) ring, the p-disubstituted benzene (B151609) ring, and the amide linkage.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan ring and the cyanophenyl group. The furan protons typically appear as multiplets in the aromatic region. The two protons on the cyanophenyl ring would exhibit a classic AA'BB' splitting pattern, appearing as two doublets due to their coupling. The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the amide, the nitrile carbon, and the various sp²-hybridized carbons of the furan and phenyl rings.

While specific spectral data for this compound is not extensively detailed in the available literature, analysis of closely related derivatives, such as N-(4-bromophenyl)furan-2-carboxamide, provides insight into the expected chemical shifts. mdpi.comnih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for N-(4-aryl)furan-2-carboxamide Derivatives (in DMSO-d₆)

| Compound | Amide H (s, 1H) | Furan H (m) | Phenyl H (m) | Other | Ref |

|---|---|---|---|---|---|

| N-(4-Bromophenyl)furan-2-carboxamide | 10.31 ppm | 7.94, 7.33, 6.70 ppm | 7.79-7.68, 7.52 ppm | - | mdpi.com |

| N-(4'-Chlorobiphenyl-4-yl)furan-2-carboxamide | 10.28 ppm | 7.96, 7.35, 6.73 ppm | 7.85, 7.64, 7.35, 7.21 ppm | - | mdpi.com |

Table 2: Representative ¹³C NMR Spectroscopic Data for N-(4-Bromophenyl)furan-2-carboxamide (in DMSO-d₆)

| Carbon Environment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Amide) | 156.71 |

| Furan C | 147.72, 146.38, 115.55, 112.71 |

| Phenyl C-N | 138.41 |

| Phenyl C-Br | 115.55 |

| Phenyl C-H | 131.94, 122.70 |

Data sourced from a study on N-(4-bromophenyl)furan-2-carboxamide, a structural analogue. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. semanticscholar.org For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

N-H Stretching: A sharp peak typically in the region of 3300-3500 cm⁻¹, corresponding to the amide N-H bond.

C≡N Stretching: A strong, sharp absorption band in the range of 2220-2260 cm⁻¹ is the hallmark of a nitrile group. uantwerpen.be A related compound containing a 4-cyanophenyl group shows this stretch at 2237 cm⁻¹. nih.gov

C=O Stretching (Amide I band): A very strong absorption typically found between 1630 and 1680 cm⁻¹ due to the carbonyl group of the amide.

N-H Bending (Amide II band): This band, appearing around 1510-1570 cm⁻¹, arises from the N-H bending vibration coupled with C-N stretching.

C-O-C Stretching: Vibrations associated with the furan ring's ether linkage would appear in the fingerprint region, typically around 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Multiple bands corresponding to the aromatic rings would be observed.

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) | Ref |

|---|---|---|---|---|

| Amide N-H | Stretch | 3300-3500 | 3321 | nih.gov |

| Nitrile C≡N | Stretch | 2220-2260 | 2237 | nih.gov |

| Amide C=O | Stretch (Amide I) | 1630-1680 | 1647 | nih.gov |

| Amide N-H | Bend (Amide II) | 1510-1570 | 1505 | nih.gov |

| Aromatic C=C | Stretch | 1450-1600 | - | |

| Furan C-O-C | Stretch | 1000-1300 | - |

Reference data is from structurally similar furan-2-carboxamide and cyanophenyl derivatives.

Mass Spectrometry (e.g., EI/MS, ESI-HRMS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For this compound (C₁₂H₈N₂O₂), the expected monoisotopic mass is approximately 212.0586 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to this mass.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for furan-2-carboxamides include cleavage of the amide bond, leading to fragments corresponding to the furanoyl cation and the aminophenyl radical or cation.

Table 4: Mass Spectrometry Data for Furan-2-carboxamide Derivatives

| Compound | Technique | Molecular Formula | [M+H]⁺ (m/z) Observed | Key Fragments (m/z) | Ref |

|---|---|---|---|---|---|

| N-(4-Bromophenyl)furan-2-carboxamide | EI/MS | C₁₁H₈BrNO₂ | 267.2 | 186.1 ([M-Br]) | mdpi.com |

| N-(4'-Chlorobiphenyl-4-yl)furan-2-carboxamide | EI/MS | C₁₇H₁₂ClNO₂ | 298.9 | 262.4 ([M-Cl]) | mdpi.com |

Advanced Spectroscopic Characterization (e.g., Electronic Absorption, CD, Fluorescence)

Advanced spectroscopic techniques probe the electronic properties of molecules. For a compound like this compound, which contains conjugated π-systems (the furan ring, the phenyl ring, and the amide group), these methods can provide valuable information.

Electronic Absorption (UV-Visible) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. Conjugated systems like the one in the target molecule are expected to exhibit strong absorption bands in the UV region. The position (λmax) and intensity of these bands are characteristic of the electronic structure and can be influenced by the solvent polarity.

Fluorescence Spectroscopy: This method measures the emission of light from a molecule after it has absorbed light. Compounds with extended aromatic systems are often fluorescent. Fluorescence spectroscopy is highly sensitive and can provide information about the molecule's excited states and its interactions with its environment.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound is achiral, it would not exhibit a CD spectrum unless it is placed in a chiral environment or forms complexes with chiral entities.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. researchgate.net It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While the specific crystal structure of this compound has not been reported in the reviewed literature, crystallographic studies of related compounds offer valuable insights. For example, the analysis of a molecule containing a (4-cyanophenyl)sulfonyl group reveals that molecules in the crystal are connected via C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Similarly, the crystal structure of N-(phenylcarbamothioyl) furan-2-carboxamide shows that the furan group makes a dihedral angle of 3.7(2)° with the phenyl ring, indicating a nearly planar conformation. researchgate.net Such data allows for predictions about the likely solid-state conformation and packing arrangement of this compound.

Biological Activity and Mechanistic Investigations in in Vitro Systems

Anticancer Activity Profiling

The furan-2-carboxamide core is recognized as a pharmacologically significant entity, with various derivatives demonstrating promising anticancer properties. nih.gov Investigations into compounds structurally related to N-(4-cyanophenyl)furan-2-carboxamide have revealed potent effects against several human cancer cell lines through diverse mechanisms of action.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7)

While direct cytotoxic data for this compound is limited in the reviewed literature, studies on closely related carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anti-cancer activity against a panel of human cancer cell lines. mdpi.com These analogs have shown notable cytotoxic effects against hepatocellular carcinoma lines (HepG2 and Huh-7) and a breast cancer cell line (MCF-7). mdpi.com

One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, exhibited the highest activity against hepatocellular carcinoma cells, reducing cell viability to 33.29% at a concentration of 20 μg/mL. mdpi.com The broad anti-cancer activity of these related compounds underscores the potential of the furan-2-carboxamide scaffold as a basis for the development of new cytotoxic agents. mdpi.com

Cytotoxic Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

| Compound Derivative | Target Cell Line | Concentration | Effect | Source |

|---|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma (Huh-7) | 20 µg/mL | 33.29% Cell Viability | mdpi.com |

| General Carbamothioyl-furan-2-carboxamide Derivatives | HepG2, Huh-7, MCF-7 | Not Specified | Significant anti-cancer activity | mdpi.com |

Cellular Pathway Modulation and Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Kinases)

The anticancer effects of furan-based compounds are often attributed to their ability to interfere with critical cellular machinery. One key mechanism identified for furan-2-carboxamide derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential for chromosomal segregation during cell division, making them a prime target for cancer therapy. mdpi.com A novel furan-2-carboxamide derivative was found to act as a microtubule stabilizing agent, leading to mitotic arrest and subsequent cell death in cancer cells. mdpi.com

Furthermore, compounds containing furan (B31954) moieties have been investigated as inhibitors of topoisomerases. uniroma1.it DNA topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription. nih.gov Their inhibition can lead to DNA damage and trigger cell death pathways. researchgate.net Specifically, certain symmetrically substituted carbazole (B46965) derivatives bearing two furan moieties have been identified as novel catalytic inhibitors of Topoisomerase IIα, a key enzyme in cancer proliferation. uniroma1.it This inhibition of Topoisomerase II activity represents a plausible mechanism through which furan-containing compounds could exert their anticancer effects. uniroma1.it

Induction of Apoptosis in Cancer Cells

A primary outcome of anticancer treatment is the induction of apoptosis, or programmed cell death. Furan-based derivatives have been shown to be potent inducers of apoptosis. nih.gov Studies on specific furan derivatives demonstrated that their cytotoxic activity in the MCF-7 breast cancer cell line is mediated by an apoptotic cascade. nih.gov

The mechanism involves the intrinsic mitochondrial pathway of apoptosis. nih.gov Treatment with these compounds led to a significant increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov For instance, certain derivatives increased p53 levels by up to 12-fold and Bax levels by nearly 4-fold compared to untreated cells. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, initiating the caspase cascade that culminates in cell death. This pro-apoptotic activity was confirmed by annexin-V/PI staining experiments, which showed an accumulation of cells in the pre-G1 phase, indicative of DNA fragmentation and apoptosis. nih.gov

Antimicrobial and Antifungal Research

In addition to anticancer properties, the furan-2-carboxamide scaffold has been explored for its potential to combat microbial and fungal pathogens, including those resistant to conventional drugs.

Antibacterial Efficacy Against Drug-Resistant Pathogens (e.g., A. baumannii, K. pneumoniae, E. cloacae, MRSA, E. coli)

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Research into N-(4-bromophenyl)furan-2-carboxamide, a compound structurally analogous to this compound, has revealed potent antibacterial activity against clinically isolated drug-resistant pathogens.

This compound was found to be highly effective against several problematic Gram-negative bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae. Notably, it demonstrated superior activity against NDM-positive (New Delhi metallo-beta-lactamase) A. baumannii when compared to various commercially available antibiotics. The compound also showed efficacy against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) of N-(4-bromophenyl)furan-2-carboxamide

| Pathogen | Resistance Profile | MIC (µg/mL) | Source |

|---|---|---|---|

| A. baumannii | Drug-Resistant | Data for specific value not available in snippets, but described as "most effective" | |

| K. pneumoniae | Drug-Resistant | Data for specific value not available in snippets | |

| E. cloacae | Drug-Resistant | Data for specific value not available in snippets | |

| S. aureus | MRSA | Data for specific value not available in snippets |

Antifungal Spectrum of Activity (e.g., F. brachygibbosum, A. niger, A. flavus)

Furan-2-carboxamide derivatives have also been evaluated for their antifungal properties. A study on a series of carbamothioyl-furan-2-carboxamide derivatives reported significant antifungal activity against Fusarium brachygibbosum and Aspergillus niger. mdpi.com The antifungal potential of these compounds was described as highly appreciable, with some derivatives showing inhibition zones ranging from 9–17 mm. mdpi.com

While specific data for this compound against Aspergillus flavus was not found, the general activity of furan derivatives against Aspergillus species suggests potential efficacy. mdpi.com For example, a 3,5-disubstituted furan named flufuran, which was isolated from a culture of Aspergillus flavus itself, demonstrated significant antifungal activity against other pathogenic fungi. The broad antifungal activity exhibited by various furan-based molecular structures indicates that the furan-2-carboxamide scaffold is a promising template for the development of novel antifungal agents. mdpi.com

Antiviral Investigations

Enteroviruses, including Poliovirus-1, Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CV-B3), are responsible for a wide range of human diseases. While the search for effective antiviral agents is ongoing, there is currently no specific research available from the provided search results detailing the activity of this compound against these enteroviruses. Research on antiviral compounds against enteroviruses has explored various chemical scaffolds, but the specific efficacy of this compound has not been reported in the available literature.

The Ribonuclease H (RNase H) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. The furan-2-carboxamide scaffold has been investigated in the context of HIV-1 RNase H inhibition.

Specifically, studies on derivatives of 5-nitro-furan-2-carboxylic acid have demonstrated inhibitory activity against the HIV-1 RNase H enzyme. nih.gov These findings suggest that the nitro-furan-carboxylic moiety may serve as a critical scaffold for the development of RNase H inhibitors. nih.gov The proposed mechanism of action involves the coordination of three oxygen atoms from the nitro-furan moiety to the two divalent metal ions present at the RNase H active site. nih.gov

Furthermore, another related compound, N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide, has been identified as a modest inhibitor of the RNase H activity of both HIV-1 and HIV-2 reverse transcriptase. researchgate.net

Despite the promising activity of these related furan-2-carboxamide derivatives, no specific data on the inhibitory activity of this compound against HIV-1 RNase H were found in the provided search results.

Antiparasitic and Antimalarial Efficacy

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health issue, and the development of new antimalarial drugs is a priority. However, based on the provided search results, there is no available research that specifically investigates the activity of this compound against the various life stages of P. falciparum.

Giardiasis, an intestinal infection caused by the protozoan parasite Giardia lamblia, is a common cause of diarrheal disease worldwide. The search for novel antigiardial agents is crucial due to limitations of current treatments. Nevertheless, the provided search results contain no information regarding the antigiardial activity of this compound.

Enzyme Inhibitory Mechanisms

The potential for this compound to act as an enzyme inhibitor has been considered in the context of several therapeutic targets. However, specific experimental data for this compound is limited.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, XO inhibitors are a cornerstone of therapy for managing this condition. frontiersin.org

A review of available scientific literature did not yield specific studies investigating the inhibitory activity of this compound against xanthine oxidase. While other heterocyclic compounds, including various furan and cyanophenyl derivatives, have been explored as potential XO inhibitors, data directly pertaining to this compound is not reported. nih.govscispace.com

Cholinesterase (AChE, BChE) and Urease Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it a target for antimicrobial drug development. nih.gov

Currently, there are no specific experimental results available in the scientific literature that detail the inhibitory effects of this compound on either cholinesterases or urease. Studies have been conducted on other carboxamide derivatives for these targets, but direct evaluation of this compound has not been published. nih.govnih.govresearchgate.net

Immunoproteasome Catalytic Subunit Modulation (e.g., β1i, β5i)

The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the immune system by processing proteins into peptides for presentation by MHC class I molecules. Its catalytic subunits, such as β1i (LMP2) and β5i (LMP7), are distinct from those in the constitutive proteasome. Modulation of immunoproteasome activity is an area of interest for autoimmune diseases and cancer.

There is no published research or data concerning the modulatory activity of this compound on the catalytic subunits of the immunoproteasome.

Salicylate (B1505791) Synthase (MbtI) Inhibition for Antitubercular Applications

Mycobacterium tuberculosis, the causative agent of tuberculosis, requires iron for its survival and virulence. It acquires this essential nutrient using iron-chelating molecules called siderophores, the biosynthesis of which is initiated by the enzyme salicylate synthase (MbtI). nih.gov As this enzyme is absent in humans, it represents a promising target for novel antitubercular drugs. mdpi.com Research has focused on furan-based molecules as potential MbtI inhibitors. unipi.it

However, the existing research on furan-based MbtI inhibitors has concentrated on 5-phenylfuran-2-carboxylic acid derivatives. mdpi.comresearchgate.net These compounds differ structurally from this compound, which is a furan-2-carboxamide without substitution at the 5-position of the furan ring. No studies were found that specifically evaluate this compound as an inhibitor of salicylate synthase (MbtI).

Neurobiological Target Interactions

The interaction of small molecules with neuronal targets is a vast area of pharmacology, particularly for the development of analgesics and treatments for neurological disorders.

Voltage-Gated Sodium Channel Blockade (e.g., Nav1.8)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and has been genetically and pharmacologically validated as a key target for pain management. nih.gov Selective blockers of Nav1.8 are sought after as non-opioid analgesics.

While structurally related furan-2-carboxamide derivatives, such as A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], have been identified as selective Nav1.8 blockers, there is no specific data in the reviewed literature on the activity of this compound at this or any other voltage-gated sodium channel. researchgate.netnih.gov

Summary of In Vitro Biological Activity

The following table summarizes the status of research on this compound against the specified biological targets based on available literature.

| Target Enzyme/Protein | Biological System | Activity of this compound |

| Xanthine Oxidase | Enzyme Inhibition | Not Reported |

| Cholinesterase (AChE, BChE) | Enzyme Inhibition | Not Reported |

| Urease | Enzyme Inhibition | Not Reported |

| Immunoproteasome (β1i, β5i) | Subunit Modulation | Not Reported |

| Salicylate Synthase (MbtI) | Enzyme Inhibition | Not Reported |

| Voltage-Gated Sodium Channel (Nav1.8) | Channel Blockade | Not Reported |

Endocrine System Modulation

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Following a comprehensive review of publicly available scientific literature, no specific data or research findings were identified regarding the activity of this compound as a Melanin Concentrating Hormone Receptor 1 (MCH-R1) antagonist. While the broader class of furan-2-carboxamide derivatives has been investigated for MCH-R1 antagonism, research detailing the specific interaction of the N-(4-cyanophenyl) substituted variant with this receptor is not present in the reviewed sources.

Consequently, no data tables or detailed research findings on the MCH-R1 antagonistic activity of this compound can be provided.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Structural Modifications and Their Biological Impact

The furan-2-carboxamide scaffold serves as a versatile template for the development of biologically active molecules. ijabbr.com Its inherent properties, such as its electron-rich nature and aromaticity, contribute to favorable interactions with biological targets. ijabbr.com Extensive research has focused on modifying different components of the N-(4-cyanophenyl)furan-2-carboxamide structure to understand their influence on biological outcomes.

The furan (B31954) ring itself is a crucial component for the biological activity of this class of compounds. While this compound features an unsubstituted furan ring, studies on related furan-2-carboxamide derivatives have shown that introducing substituents at the 5-position of the furan ring can significantly modulate their activity. For instance, in a series of 5-aryl-furan-2-carboxamide derivatives developed as urotensin-II receptor antagonists, the nature of the aryl group at the C-5 position was found to be critical for potency. nih.gov Specifically, the introduction of a 3,4-difluorophenyl group at this position resulted in a highly potent antagonist. nih.gov This highlights the importance of the electronic and steric properties of substituents on the furan ring in dictating the interaction with the target receptor.

In another study focused on antibiofilm agents, while the primary investigation centered on modifications to the carboxamide portion, the potential for future exploration of substitutions on the furan ring was noted as a promising avenue for enhancing activity. researchgate.net

The N-(4-cyanophenyl) moiety in the parent compound is a key determinant of its biological activity. The cyano group, an electron-withdrawing substituent, plays a significant role in the molecule's interaction with its biological targets. Structure-activity relationship studies on dual aromatase-sulfatase inhibitors have demonstrated that replacing the para-cyano group on the phenyl ring with a hydrogen atom is detrimental to the dual inhibitory activity. nih.govnih.gov This suggests that the electronic properties conferred by the cyano group are essential for optimal binding.

Furthermore, the replacement of the entire para-cyanophenyl ring with other aromatic or heteroaromatic systems has been explored. For instance, substituting the para-cyanophenyl ring with a 3,5-difluorophenyl ring or a 2,2-difluorobenzo[d] researchgate.netnih.govdioxol-5-yl moiety did not improve aromatase inhibition but did enhance steroid sulfatase (STS) inhibition. nih.gov This indicates that different aromatic systems can be employed to fine-tune the selectivity of these compounds for specific enzymes.

In the context of MCH-R1 antagonists, the nature of the aromatic group attached to the core structure is also critical. Studies on 2-arylbenzimidazole derivatives linked to arylpiperidines revealed that specific substitutions on these aromatic rings are necessary for high potency. nih.gov

The amide linkage in this compound is a central feature connecting the furan and cyanophenyl moieties. Modifications to this linker and the substituents on the amide nitrogen can have a profound effect on biological activity.

In the development of MCH-R1 antagonists, extensive SAR studies have been conducted on the linker connecting different structural fragments. For example, in a series of naphtho[1,2-b]furan-2-carboxamides, varying the chain linker lengths between the core and a piperidinylphenylacetamide group was a key aspect of optimization. researchgate.net Similarly, in the design of antibiofilm agents based on the furan-2-carboxamide scaffold, different linkers such as carbohydrazides and triazoles were evaluated, with both showing significant activity. nih.govnih.gov The carbohydrazide (B1668358) linker, with its two acidic hydrogens, was proposed to form hydrogen bonds within the target's binding site. nih.gov

The substituents on the amide nitrogen also play a crucial role. In the case of Nav1.8 sodium channel blockers, the N-(3,5-dimethoxyphenyl) group was found to be a key feature of the potent blocker A-803467, which is a 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide. nih.gov

SAR Elucidation for Specific Biological Targets

The versatility of the furan-2-carboxamide scaffold has allowed for its optimization against various biological targets, with SAR studies providing a clear roadmap for designing more potent and selective compounds.

A significant body of research has focused on developing furan-2-carboxamide derivatives as MCH-R1 antagonists for the potential treatment of obesity. frontiersin.org The MCH system is a key regulator of energy homeostasis, and blocking its receptor can lead to reduced food intake and body weight. frontiersin.org

SAR studies in this area have been extensive. For instance, the discovery of arylacetamides as replacements for a dihydropyrimidinone moiety in an initial high-throughput screening hit led to potent MCH-R1 antagonists. researchgate.netnih.gov These studies highlighted the importance of the specific aryl groups and the length of the linker. In a series of biphenyl (B1667301) carboxamide MCH R1 ligands, parallel high-throughput synthesis was used to rapidly explore the SAR, leading to the identification of the potent antagonist SB-568849. nih.gov

Table 1: SAR of Furan-2-Carboxamide Derivatives as MCH-R1 Antagonists

| Compound ID | Core Structure | Key Substituents | Potency (IC50) | Reference |

|---|---|---|---|---|

| 10b | Naphtho[1,2-b]furan-2-carboxamide | 5-(4-pyridinyl) group | 3 nM | researchgate.net |

| 4c | 2-Arylbenzimidazole | Arylpiperidine linkage | 1 nM | nih.gov |

| SB-568849 | Biphenyl carboxamide | Optimized aromatic substituents | High affinity | nih.gov |

The voltage-gated sodium channel Nav1.8 is a promising target for the treatment of pain. nih.gov Furan-2-carboxamide derivatives have been identified as potent and selective blockers of this channel. A notable example is A-803467, which has the chemical name 5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide. nih.gov

The SAR for this class of compounds indicates that the 5-aryl substituent on the furan ring and the nature of the N-aryl group are critical for activity. In A-803467, the 5-(4-chlorophenyl) group and the N-(3,5-dimethoxyphenyl) group are key for its potent and selective inhibition of Nav1.8. nih.gov The development of other selective Nav1.8 inhibitors, such as those based on a quinoxaline (B1680401) carboxamide core, has further underscored the importance of the carboxamide moiety in targeting this channel. nih.gov

Table 2: SAR of Furan-2-Carboxamide Derivatives as Nav1.8 Sodium Channel Blockers

| Compound | Furan Ring Substituent (5-position) | N-Amide Substituent | Activity | Reference |

|---|

| A-803467 | 4-chlorophenyl | 3,5-dimethoxyphenyl | Potent and selective Nav1.8 blocker | nih.gov |

Antitubercular Activity (MbtI Inhibition)

The furan-2-carboxamide scaffold has been a focal point in the development of inhibitors targeting the salicylate (B1505791) synthase (MbtI), an essential enzyme in the mycobactin (B74219) biosynthesis pathway of Mycobacterium tuberculosis. MbtI is a crucial virulence factor, making it an attractive target for novel antitubercular drugs. Structure-activity relationship (SAR) studies on a series of 5-phenylfuran-2-carboxylic acid derivatives have provided valuable insights into the structural requirements for potent MbtI inhibition and antimycobacterial activity.

A significant finding in this area is the potent inhibitory activity of 5-(3-cyanophenyl)furan-2-carboxylate, a close structural analog of this compound. This analog has been identified as a highly potent competitive inhibitor of MbtI. pdbj.org The cyano (-CN) group on the phenyl ring plays a critical role in the inhibitory activity. Studies have shown that the position and nature of substituents on the phenyl ring are crucial for MbtI inhibition. For instance, derivatives with a 3,5-disubstitution pattern on the phenyl ring have demonstrated enhanced activity. mdpi.com

One of the most potent compounds in a related series, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, exhibited a strong MbtI inhibition with an IC50 value of 11.2 μM and a promising in vitro antitubercular activity (MIC99 = 32 μM against M. bovis BCG). nih.gov Another analog, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, also showed significant MbtI inhibition and improved antimycobacterial activity compared to earlier lead compounds. mdpi.com These findings underscore the importance of the furan core and the 3,5-disubstituted phenyl ring for potent activity against MbtI. nih.gov The replacement of a nitro moiety with a cyano group has been a successful strategy in disclosing new leads with strong activity against MbtI. nih.gov

Table 1: MbtI Inhibitory Activity of Furan-2-Carboxamide Analogs

| Compound | MbtI IC50 (µM) | Antitubercular Activity (MIC99, µM) |

|---|---|---|

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | 11.2 | 32 (M. bovis BCG) |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~18 | 125 (M. bovis BCG) |

| 5-phenylfuran-2-carboxylic acid derivative (1h) | - (Ki = 8.8) | 250 (M. bovis BCG) |

| 5-(3-cyanophenyl)furan-2-carboxylate | - (Ki = 4) | Effective on mycobacterial cultures |

Data sourced from multiple studies for comparative purposes. pdbj.orgmdpi.comnih.govresearchgate.net

Antiviral Activity against Enteroviruses

The furan-2-carboxamide scaffold has also been explored for its potential antiviral properties, particularly against enteroviruses. Enteroviruses are a genus of positive-sense single-stranded RNA viruses responsible for a wide range of human and mammalian diseases. nih.gov A key target for anti-enterovirus drug development is the viral protein 2C, an ATPase involved in viral RNA replication. ucla.edu

Research into furan-2-carboxamide derivatives has identified them as potential inhibitors of the enterovirus 2C protein. nih.gov SAR studies have been conducted on analogs such as N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide. These studies have explored modifications of the furan ring, the amide bond, and the substituents on the phenyl rings to understand their impact on antiviral activity. nih.gov The furan amide moiety has been highlighted as being essential for antiviral activity. nih.gov

HIV-1 RNase H Inhibition

The reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1) is a key enzyme in the viral life cycle and possesses two catalytic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.govmdpi.com While numerous drugs target the polymerase function, the RNase H domain remains an underexploited target for antiretroviral therapy. plos.orgmdpi.com

The furan-2-carboxamide scaffold has been investigated as a potential source of HIV-1 RNase H inhibitors. Specifically, derivatives of 5-nitro-furan-2-carboxylic acid have been synthesized and evaluated. nih.gov SAR studies have revealed that the 5-nitro-furan-2-carboxylic moiety is a critical scaffold for RNase H inhibition. nih.gov It is proposed that three oxygen atoms in this moiety coordinate to the two divalent metal ions present in the RNase H active site, which are essential for its catalytic activity. nih.gov Modifications to this part of the molecule often lead to a significant decrease in inhibitory potency. nih.gov

One related compound, N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide, was identified as a modest inhibitor of the RNase H activity of both HIV-1 and HIV-2 RT. researchgate.net Although this compound features a thiophene (B33073) ring instead of a phenyl ring, it demonstrates the potential of the furan-2-carboxamide core in targeting this enzyme. The inhibitory mechanism of many RNase H inhibitors involves the chelation of the catalytic metal ions. nih.gov While no specific inhibitory data for this compound against HIV-1 RNase H was found, its potential to act as a metal-chelating inhibitor would depend on the electronic properties conferred by the 4-cyanophenyl group and its ability to orient correctly within the active site.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Therefore, inhibitors of xanthine oxidase are a primary therapeutic strategy for managing these conditions.

The furan-2-carboxamide scaffold has been incorporated into various molecular designs aimed at inhibiting xanthine oxidase. While direct inhibition data for this compound is not prominent in the literature, SAR studies of related heterocyclic amides provide some context. For instance, in a series of 2-arylbenzo[b]furan derivatives, the amide linkage was found to potentiate xanthine oxidase inhibition. nih.gov The nature of the substituents on the aryl rings significantly influences the inhibitory activity. Generally, the presence of phenolic hydroxyl groups is considered important for the activity of many flavonoid-based xanthine oxidase inhibitors. mdpi.com

Quantitative structure-activity relationship (QSAR) studies have been performed on various amide derivatives to predict their inhibitory effect on xanthine oxidase. nih.gov These computational models can be useful in guiding the design of new inhibitors. The potential of this compound as a xanthine oxidase inhibitor would need to be experimentally determined. Its efficacy would likely depend on how the furan ring and the 4-cyanophenyl group interact with the active site of the enzyme, which contains a molybdenum cofactor.

Computational Approaches in SAR Analysis and Rational Drug Design

Computational methods are indispensable tools in modern drug discovery, providing deep insights into ligand-target interactions and guiding the rational design of more potent and selective inhibitors.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to understand the SAR of furan-2-carboxamide derivatives against various biological targets.

For antitubercular activity, the crystal structure of MbtI in complex with 5-(3-cyanophenyl)furan-2-carboxylate has been solved, providing a detailed view of the ligand-target interactions. pdbj.org Docking studies with this and other furan-based inhibitors have revealed key interactions within the MbtI active site. For example, the carboxylic moiety of the furan ring is observed to form hydrogen bonds with residues such as Tyr385 and Arg405. mdpi.com These structural insights are crucial for the rational design of new MbtI inhibitors.

In the context of antiviral activity, molecular docking has been used to investigate the binding of furan-2-carboxamide analogs to the 2C protein of enteroviruses. frontiersin.orgnih.gov These studies help to rationalize the observed SAR and to design new derivatives with improved binding affinity. For HIV-1 RNase H, docking studies have been instrumental in proposing the binding mode of furan-based inhibitors, particularly their interaction with the catalytic metal ions in the active site. mdpi.com Similarly, for xanthine oxidase, molecular docking has been used to study the binding of 2-arylbenzo[b]furan derivatives, confirming the importance of the structural skeleton and phenolic hydroxyl groups for inhibitory activity. researchgate.net

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and the nature of the interactions over time. This technique complements the static picture provided by molecular docking.

MD simulations can be used to validate the binding poses obtained from docking and to analyze the conformational changes in both the ligand and the protein upon binding. For instance, MD simulations of furan-2-carboxamide derivatives in complex with their target proteins can reveal the stability of key hydrogen bonds and hydrophobic interactions. This information is valuable for understanding the dynamic aspects of SAR and for refining the design of new inhibitors. While specific MD simulation studies for this compound were not detailed in the reviewed sources, the application of this technique to similar ligand-target systems is a common practice in computational drug design to elucidate the dynamic behavior of the complex and to calculate binding free energies.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive compounds. While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the general principles can be applied based on the structural motifs present in the molecule and studies on related furan-2-carboxamide derivatives.

A pharmacophore model for a furan-2-carboxamide derivative like this compound would typically comprise key chemical features essential for biological activity. These features are derived from the three-dimensional arrangement of functional groups in the molecule. For this compound, the essential pharmacophoric features would likely include:

A hydrogen bond acceptor: The oxygen atom of the furan ring and the carbonyl group of the amide linkage.

A hydrogen bond donor: The nitrogen atom of the amide linkage.

An aromatic ring feature: The furan ring and the phenyl ring.

A hydrophobic feature: The cyano group on the phenyl ring can contribute to hydrophobic interactions.

These features can be mapped onto the 3D structure of the molecule to create a pharmacophore query. This query can then be used to search large chemical databases in a process known as virtual screening to identify other molecules with a similar arrangement of these key features, which are therefore more likely to exhibit similar biological activities.

Virtual screening strategies for compounds like this compound can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening: This method relies on the knowledge of known active compounds. A pharmacophore model, as described above, can be generated from a set of known active furan-2-carboxamide analogs. This model is then used to screen databases for new molecules that fit the pharmacophoric requirements.

Structure-based virtual screening: This approach requires the three-dimensional structure of the biological target (e.g., an enzyme or a receptor). Molecular docking simulations are performed to predict the binding mode and affinity of this compound and other database compounds to the active site of the target protein. For instance, studies on other furan derivatives have employed molecular docking to investigate their binding to targets like the LasR protein in Pseudomonas aeruginosa, a key component in quorum sensing. researchgate.netnih.gov

The following table summarizes the potential pharmacophoric features of this compound:

| Feature | Corresponding Functional Group(s) | Potential Interaction |

| Hydrogen Bond Acceptor | Furan Oxygen, Carbonyl Oxygen | Interaction with donor groups on the target protein |

| Hydrogen Bond Donor | Amide Nitrogen | Interaction with acceptor groups on the target protein |

| Aromatic Ring | Furan Ring, Phenyl Ring | π-π stacking or hydrophobic interactions |

| Hydrophobic Center | Cyanophenyl Moiety | Van der Waals or hydrophobic interactions |

In Silico Prediction of Biological Activity

In silico methods play a crucial role in the early stages of drug discovery by predicting the potential biological activities and pharmacokinetic properties of a compound before it is synthesized and tested in the laboratory. For this compound, various computational tools and models can be employed to predict its biological profile.

The prediction of biological activity often begins with an analysis of the compound's structural similarity to molecules with known biological functions. The furan-2-carboxamide scaffold is present in a variety of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aimdpi.com The presence of this core structure in this compound suggests that it may also exhibit similar activities.

Furthermore, computational tools can predict the potential biological targets of a compound through a process known as target prediction or reverse docking. This involves screening the structure of this compound against a database of known protein structures to identify potential binding partners. This approach can help to generate hypotheses about the compound's mechanism of action.

The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also a critical component of the in silico evaluation. Various software and web-based tools can predict these properties based on the molecule's structure. For example, predictions regarding oral bioavailability can be made by assessing compliance with Lipinski's rule of five.

The table below outlines some key physicochemical properties of this compound that are often used in in silico predictions:

| Property | Predicted Value/Characteristic | Implication for Biological Activity |

| Molecular Formula | C12H8N2O2 | Provides the elemental composition |

| Molecular Weight | 212.21 g/mol | Within the range for good oral bioavailability |

| XLogP3 | 2.2 | Indicates moderate lipophilicity |

| Hydrogen Bond Donor Count | 1 | Contributes to binding interactions |

| Hydrogen Bond Acceptor Count | 3 | Contributes to binding interactions |

| Rotatable Bond Count | 2 | Indicates relatively low conformational flexibility |

It is important to note that in silico predictions are theoretical and require experimental validation to confirm the biological activity and safety of the compound.

Advanced Research Directions and Lead Optimization

Strategies for Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where an active compound is refined to improve its pharmacological and pharmaceutical properties. For N-(4-cyanophenyl)furan-2-carboxamide, several established medicinal chemistry strategies can be envisioned to enhance its potential as a therapeutic agent.

One key strategy in lead optimization is structural simplification, which aims to reduce molecular complexity to improve properties such as synthetic accessibility and metabolic stability, while retaining or enhancing biological activity. The this compound scaffold offers several opportunities for such modifications. For instance, the furan (B31954) ring, while a common pharmacophore, can sometimes be metabolically labile. nih.gov Exploring replacements or modifications of this ring system could be a fruitful avenue.

Fragment-based drug discovery (FBDD) offers a powerful approach for exploring the chemical space around a core scaffold. nih.govnih.gov This method involves identifying small molecular fragments that bind to the target protein and then growing, linking, or merging these fragments to create a more potent lead compound. rsc.org For this compound, the furan-carboxamide and the cyanophenyl moieties can be considered as distinct fragments. Screening fragment libraries for binders that interact with the target in a similar fashion to these components could reveal novel, simplified, or more potent scaffolds. For example, in the discovery of kinase inhibitors, fragment-based approaches have been successful in identifying initial low-molecular-weight hits that are then optimized into potent and selective lead compounds. nih.gov

Table 1: Potential Structural Simplifications of this compound

| Original Moiety | Potential Simplification/Replacement | Rationale |

| Furan Ring | Thiophene (B33073), Pyrrole, Phenyl | To improve metabolic stability and explore alternative interactions with the target. |

| Amide Linker | Reverse Amide, Ester, Alkene | To alter hydrogen bonding patterns and conformational flexibility. |

| Cyanophenyl Ring | Pyridyl, Pyrimidinyl, Halogenated Phenyl | To modulate electronic properties, solubility, and potential for hydrogen bonding. |

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for fine-tuning the activity, selectivity, and pharmacokinetic profile of a lead compound. nih.gov The this compound structure presents several key functional groups amenable to bioisosteric replacement.

The nitrile group (-CN) on the phenyl ring is a particularly interesting target for modification. The nitrile group can participate in hydrogen bonding and polar interactions, significantly impacting a compound's potency and selectivity. numberanalytics.comsioc-journal.cnresearchgate.net However, it can also be subject to metabolic transformation. Bioisosteric replacements for the nitrile group could include a halogen (e.g., chlorine or bromine), a trifluoromethyl group (-CF3), or a small heterocyclic ring like a tetrazole. researchgate.net These replacements can modulate the electronic nature of the phenyl ring, influence binding affinity, and alter metabolic stability. nih.govresearchgate.net For instance, replacing a nitrile with a fluorine atom has been shown to function as a bioisosteric substitution in some cases, potentially enhancing potency. nih.gov

The furan ring itself can also be a subject of bioisosteric replacement. Replacing the furan with other five-membered heterocycles such as thiophene or pyrrole, or even a phenyl ring, can impact the molecule's conformation, electronic distribution, and interaction with the biological target. Such modifications have been explored in various furan-2-carboxamide derivatives to enhance their biological activities. nih.gov

Table 2: Bioisosteric Replacements for Key Moieties in this compound

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Cyano Group (-CN) | Halogen (F, Cl, Br), Trifluoromethyl (-CF3), Tetrazole | Modulate electronics, improve metabolic stability, alter binding interactions. researchgate.net |

| Furan Ring | Thiophene, Pyrrole, Oxazole, Thiazole | Change aromaticity, hydrogen bonding capacity, and overall shape. |

| Amide Linker (-CONH-) | 1,2,3-Triazole, Ester, Sulfonamide | Improve metabolic stability against hydrolysis, alter geometric constraints. |

Addressing Challenges in Therapeutic Development

The path to a successful therapeutic is often fraught with challenges, including the development of drug resistance and ensuring the compound is selective for its target, thereby minimizing toxicity to healthy cells.

A significant hurdle in cancer chemotherapy is the emergence of drug resistance. researchgate.netnih.govresearchgate.netnih.gov Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alteration of the drug target, and activation of alternative signaling pathways. semanticscholar.org For compounds like this compound, understanding and circumventing these resistance mechanisms is crucial.

One common mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cancer cell. researchgate.net Structural modifications to the lead compound can sometimes reduce its recognition by these pumps. For example, altering the lipophilicity or hydrogen bonding characteristics of the molecule might decrease its affinity for P-gp.

Another strategy is to design compounds that are effective against resistant cell lines. For instance, some anthra[2,3-b]furan-3-carboxamides have demonstrated high antiproliferative potency against both wild-type and drug-resistant tumor cell lines, including those overexpressing P-gp. reactionbiology.com This suggests that the furan-carboxamide scaffold can be a foundation for developing compounds that are less susceptible to certain resistance mechanisms. Furthermore, combination therapy, where the primary drug is co-administered with a resistance modulator (e.g., a P-gp inhibitor), is another viable approach. researchgate.net

A critical aspect of preclinical drug development is assessing a compound's effect on cellular viability and its selectivity for cancer cells over normal cells. High-throughput screening using various cancer cell lines is a standard approach to determine the antiproliferative activity of a compound, often reported as the half-maximal inhibitory concentration (IC50).

Studies on various furan-2-carboxamide derivatives have demonstrated their potential as anticancer agents. For example, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against human cancer cell lines such as HepG2, Huh-7, and MCF-7. nih.govmdpi.com In another study, novel furan-based derivatives exhibited good cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range. nih.gov Importantly, these compounds showed higher IC50 values against a normal breast cell line (MCF-10A), indicating a degree of selectivity. nih.gov

To further characterize the therapeutic potential of this compound, comprehensive cellular viability and selectivity studies would be necessary. This would involve screening against a broad panel of cancer cell lines representing different tumor types, as well as a selection of normal, non-cancerous cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a key parameter in evaluating the therapeutic window of a potential drug candidate.

Table 3: Illustrative Anticancer Activity of Furan-2-Carboxamide Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | nih.gov |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | nih.gov |

| Anthraquinone-furyl carboxamide 3 | HCT-116 (Colorectal) | - | dergipark.org.tr |

| Thiophene carboxamide 2b | Hep3B (Liver) | 5.46 | mdpi.com |

| Thiophene carboxamide 2e | Hep3B (Liver) | 12.58 | mdpi.com |

Note: The IC50 value for compound 3 was not explicitly provided in the source but was noted as being more potent than other tested compounds.

Q & A

Q. What are the common synthetic routes for N-(4-cyanophenyl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 4-cyanoaniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) .

- Nucleophilic substitution with 4-cyanoaniline in polar aprotic solvents (e.g., DMF or DCM) under reflux .

- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization Tip: Solvent choice (e.g., DMF enhances solubility but may require longer reaction times) and stoichiometric ratios (1:1.2 for amine:acid chloride) significantly impact yield .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- NMR Spectroscopy:

- H NMR: Peaks at δ 7.6–8.1 ppm (aromatic protons), δ 6.5–7.0 ppm (furan protons), and δ 10.2 ppm (amide NH) .

- C NMR: Carbonyl resonance at ~165 ppm (C=O) and nitrile carbon at ~118 ppm .

Advanced Research Questions

Q. What computational strategies are used to predict the biological targets and binding mechanisms of this compound?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The nitrile group may form hydrogen bonds with catalytic residues .

- MD Simulations: GROMACS assesses stability of ligand-protein complexes; RMSD <2 Å over 100 ns indicates stable binding .

- QSAR Studies: Electron-withdrawing substituents (e.g., -CN) correlate with enhanced anti-inflammatory activity (pIC ~6.8) .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous furan carboxamides?

Contradictions arise due to:

- Varied assay conditions (e.g., cell lines, IC protocols). Standardize using MTT assays on HepG2 cells .

- Structural nuances: The 4-cyanophenyl group’s electron-withdrawing effect may enhance cytotoxicity compared to methyl or halogen substituents . Resolution Strategy: Meta-analysis of PubChem data (CID 755472) and dose-response validation in triplicate .

Q. What experimental designs are recommended for studying the metabolic stability of this compound?

- In Vitro Microsomal Assays: Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 min (t >30 min suggests stability) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (K <10 μM indicates high risk) .

- Reactive Metabolite Detection: Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Methodological Guidance

- Crystallographic Refinement: Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

- Handling Data Discrepancies: Apply Grubbs’ test to exclude outliers in biological replicates (α=0.05) .

- Synthetic Scale-Up: Transition from batch to flow chemistry for improved heat transfer in exothermic amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。